4-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol
Overview
Description
4-[(2,3-Dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an ethoxy group attached to the phenol ring and an indene moiety linked via an amino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene derivative, which is then reacted with an appropriate amine to form the amino methyl intermediate. This intermediate is subsequently coupled with a phenol derivative under controlled conditions to yield the final product. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-Dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding hydroquinone form.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, hydroquinone derivatives from reduction, and various substituted phenols from electrophilic aromatic substitution reactions.
Scientific Research Applications
4-[(2,3-Dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenol derivatives and indene-based molecules. Examples are:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives .
- Indole derivatives with similar structural features .
Uniqueness
What sets 4-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol apart is its unique combination of an indene moiety and an ethoxyphenol group
Properties
IUPAC Name |
4-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-18-9-13(7-8-17(18)20)12-19-16-10-14-5-3-4-6-15(14)11-16/h3-9,16,19-20H,2,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWVROHTDHPKNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CC3=CC=CC=C3C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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